N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide
Brand Name: Vulcanchem
CAS No.: 391218-46-5
VCID: VC21451390
InChI: InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
SMILES: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br
Molecular Formula: C20H14BrN3O
Molecular Weight: 392.2g/mol

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide

CAS No.: 391218-46-5

Cat. No.: VC21451390

Molecular Formula: C20H14BrN3O

Molecular Weight: 392.2g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide - 391218-46-5

Specification

CAS No. 391218-46-5
Molecular Formula C20H14BrN3O
Molecular Weight 392.2g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide
Standard InChI InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Standard InChI Key BXNRZEYELKGVFI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide consists of three primary structural components: a benzimidazole heterocyclic core, a phenyl ring linking group, and a 4-bromobenzamide moiety. The benzimidazole portion contains a fused imidazole and benzene ring system, which contributes to its aromatic character and potential for hydrogen bonding. The phenyl linking group connects the benzimidazole to the 4-bromobenzamide portion, which features a bromine atom at the para position of the benzene ring. This molecular arrangement creates a unique three-dimensional structure with specific reactivity patterns and biological interaction potential.

Basic Physicochemical Properties

Structural Analysis and Chemical Reactivity

Key Functional Groups

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide contains several important functional groups that define its chemical behavior. The benzimidazole heterocycle features an imidazole ring with an NH group that can participate in hydrogen bonding and acid-base reactions. The amide linkage (-NHCO-) connecting the phenyl group to the 4-bromobenzene moiety provides another site for hydrogen bonding and potential hydrolysis under appropriate conditions. The bromine atom at the para position of the benzamide portion serves as a potential site for nucleophilic substitution reactions and coupling chemistry.

Structure-Activity Relationships

The structure of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide suggests potential biological activity based on known structure-activity relationships of similar compounds. The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous bioactive compounds with antimicrobial, antifungal, and anticancer properties . The presence of the 4-bromobenzamide moiety could enhance these activities, as halogenated aromatic compounds often show improved binding to biological targets and enhanced metabolic stability compared to their non-halogenated counterparts.

Synthetic Methods and Preparation

General Synthetic Approaches

Biological Activity and Pharmacological Properties

Antimicrobial Properties

Benzimidazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal pathogens . Based on the structural features of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide, it may exhibit activity against both Gram-positive and Gram-negative bacteria. Similar compounds have shown particularly good activity against Gram-positive bacteria such as Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the bromine atom might enhance these antimicrobial properties through increased lipophilicity and improved membrane penetration.

Structure-Property Relationships

Effect of the Benzimidazole Core

The benzimidazole core of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide contributes significantly to its biological activity profile. Benzimidazole is a heterocyclic aromatic compound with a wide range of documented biological activities . This structural element provides hydrogen bond donor and acceptor sites, which are crucial for interactions with biological targets. The planar nature of the benzimidazole ring system also facilitates potential π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

Influence of the 4-Bromobenzamide Moiety

The 4-bromobenzamide portion of the molecule offers several advantages for biological activity. The bromine atom increases the compound's lipophilicity, potentially enhancing membrane permeability and target binding. Halogen atoms, particularly bromine, can also participate in halogen bonding interactions with proteins, providing additional binding affinity and specificity. The amide linkage serves as both a hydrogen bond donor and acceptor, further contributing to potential interactions with biological targets.

Comparative Analysis with Similar Compounds

The structural variations in benzimidazole derivatives can significantly influence their biological activities. Table 1 presents a comparison of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide with structurally related compounds.

Table 1: Comparison of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPotential Biological Activities
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamideC₂₀H₁₄BrN₃O392.254-Bromo position, benzimidazole coreAntimicrobial, anticancer (hypothesized)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamideC₂₀H₁₄BrN₃O392.252-Bromo position, benzimidazole coreDHFR inhibition, antimicrobial, anticancer
N-(Phenylcarbamothioyl)-4-bromobenzamideC₁₄H₁₁BrN₂OS335.22Phenylthiourea, 4-bromobenzamideEGFR inhibition (anticancer)
N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivativesVariesVariesN-alkylated benzimidazolesAntiproliferative, antibacterial, antifungal

This comparison highlights the structural similarities and differences that may influence the biological activities of these compounds. The position of the bromine atom (para vs. ortho) between the first two compounds may result in different spatial arrangements and consequently different binding interactions with biological targets.

Analytical Methods and Characterization

Spectroscopic Characterization

The characterization of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide would typically employ various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, would provide detailed information about the hydrogen and carbon environments within the molecule . Characteristic signals would include those from the benzimidazole NH proton, aromatic protons, and the amide NH proton. Fourier Transform Infrared (FTIR) spectroscopy would reveal characteristic absorption bands for the amide carbonyl (typically around 1650-1700 cm⁻¹) and N-H stretching vibrations.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula and provide information about fragmentation patterns characteristic of the compound's structure . The molecular ion peak would be expected at m/z 392.25, with isotope patterns characteristic of compounds containing bromine (distinctive due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Future Research Directions

Structure-Activity Relationship Studies

Future research on N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide could focus on comprehensive structure-activity relationship (SAR) studies. These would involve synthesizing a series of derivatives with modifications at various positions of the molecule and evaluating their biological activities. Such investigations would help identify the structural features critical for activity and guide the development of compounds with improved potency and selectivity.

Mechanism of Action Investigations

Detailed investigations into the precise mechanism of action of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide would be valuable for understanding its biological effects. These studies might include molecular docking, crystallographic analyses of protein-ligand complexes, and biochemical assays to confirm target engagement and inhibition . Additionally, cellular studies could elucidate the downstream effects of target inhibition and provide insights into potential off-target activities.

Formulation and Delivery Systems

For potential therapeutic applications, research into appropriate formulation and delivery systems for N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide would be necessary. Given its likely lipophilic nature, various formulation approaches might be explored to enhance solubility, bioavailability, and targeted delivery. These could include nanoparticle formulations, lipid-based delivery systems, or prodrug approaches to optimize the compound's pharmacokinetic properties.

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